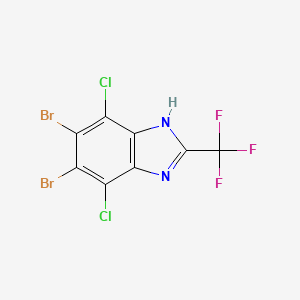
Benzimidazole, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)- is a halogenated derivative of benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings
Synthetic Routes and Reaction Conditions:
From 4,5-dibromo-1,2-phenylenediamine: The compound can be synthesized by reacting 4,5-dibromo-1,2-phenylenediamine with a suitable halogenating agent under controlled conditions.
From 2-(trifluoromethyl)benzimidazole: Another method involves the halogenation of 2-(trifluoromethyl)benzimidazole using bromine and chlorine in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, where precise control of temperature, pressure, and reaction time is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Halogen substitution reactions are common, where one or more halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different halogen atoms or functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of Benzimidazole, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)- is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological effects. The specific pathways involved may vary depending on the application and the biological system.
Comparison with Similar Compounds
Benzimidazole: The parent compound without halogenation.
5,6-Dibromobenzimidazole: Similar but lacks the chlorine atoms.
2-(Trifluoromethyl)benzimidazole: Similar but lacks the bromine atoms.
Uniqueness: The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes this compound unique compared to its analogs. These halogen atoms significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
14689-59-9 |
|---|---|
Molecular Formula |
C8HBr2Cl2F3N2 |
Molecular Weight |
412.81 g/mol |
IUPAC Name |
5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr2Cl2F3N2/c9-1-2(10)4(12)6-5(3(1)11)16-7(17-6)8(13,14)15/h(H,16,17) |
InChI Key |
JCYBSTOMRNBAFK-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Br)Br)Cl)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


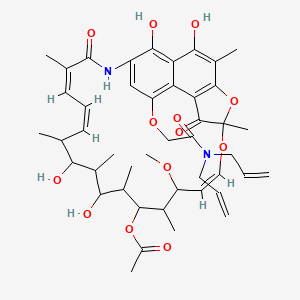
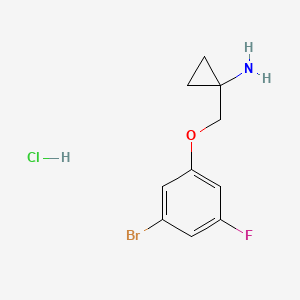
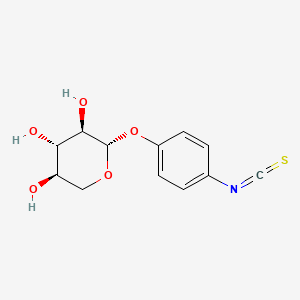
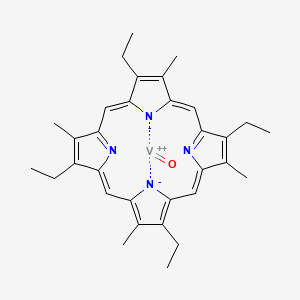
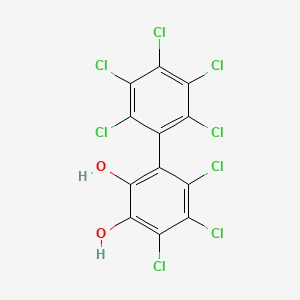
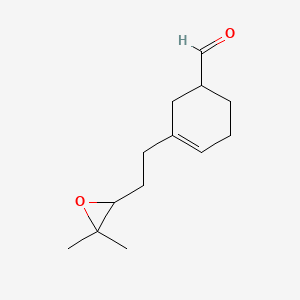
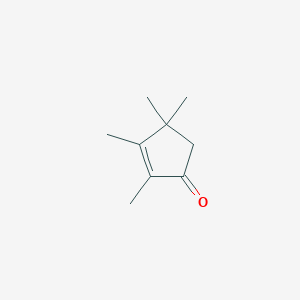
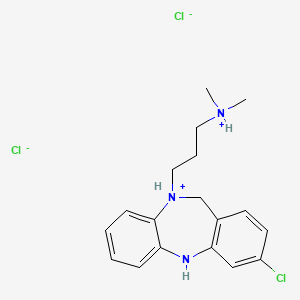

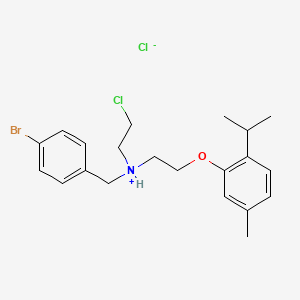

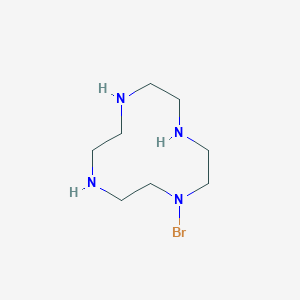
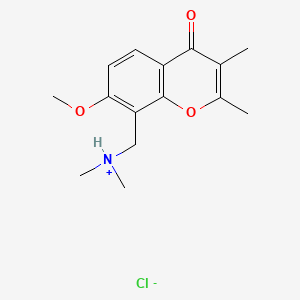
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)
